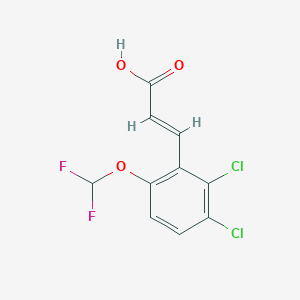
1,4-Bis(3-formylphenylethynyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(3-formylphenylethynyl)benzene is an organic compound with the molecular formula C24H14O2 It is a derivative of 1,4-bis(phenylethynyl)benzene, where the phenyl groups are substituted with formyl groups at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(3-formylphenylethynyl)benzene typically involves the following steps:
-
Sonogashira Coupling Reaction: : This reaction involves the coupling of 1,4-diiodobenzene with 3-ethynylbenzaldehyde in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires a base such as triethylamine or potassium carbonate.
-
Purification: : The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to improve efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(3-formylphenylethynyl)benzene can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 1,4-Bis(3-carboxyphenylethynyl)benzene.
Reduction: 1,4-Bis(3-hydroxyphenylethynyl)benzene.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1,4-Bis(3-formylphenylethynyl)benzene has several scientific research applications:
Organic Electronics: It can be used as a building block for the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: The compound’s unique structural properties make it suitable for the development of liquid crystalline materials and other advanced materials with specific optical and electronic properties.
Chemical Sensors: Due to its ability to undergo various chemical reactions, it can be used in the development of chemical sensors for detecting specific analytes.
Mechanism of Action
The mechanism of action of 1,4-Bis(3-formylphenylethynyl)benzene in its applications involves its ability to participate in π-conjugation and form extended conjugated systems. This property is crucial for its use in organic electronics, where it can facilitate charge transport and improve the efficiency of devices like OLEDs and OPVs. The formyl groups can also participate in hydrogen bonding and other interactions, making the compound useful in materials science and chemical sensing applications.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(phenylethynyl)benzene: The parent compound without formyl substitution.
1,4-Bis(4-formylphenylethynyl)benzene: A similar compound with formyl groups at the 4-position instead of the 3-position.
1,3-Bis(4-formylphenylethynyl)benzene: A compound with a different substitution pattern on the benzene ring.
Uniqueness
1,4-Bis(3-formylphenylethynyl)benzene is unique due to the specific positioning of the formyl groups, which can influence its electronic properties and reactivity. This makes it particularly suitable for applications requiring precise control over molecular interactions and electronic behavior.
Properties
Molecular Formula |
C24H14O2 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-[2-[4-[2-(3-formylphenyl)ethynyl]phenyl]ethynyl]benzaldehyde |
InChI |
InChI=1S/C24H14O2/c25-17-23-5-1-3-21(15-23)13-11-19-7-9-20(10-8-19)12-14-22-4-2-6-24(16-22)18-26/h1-10,15-18H |
InChI Key |
OLWVKGWJCRVJLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C#CC2=CC=C(C=C2)C#CC3=CC=CC(=C3)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(1,4-Dioxa-8-aza-spiro[4,5]dec-8-YL)-6,8-difluoro-quinoline-2-carboxylic acid butyl ester](/img/structure/B13727507.png)
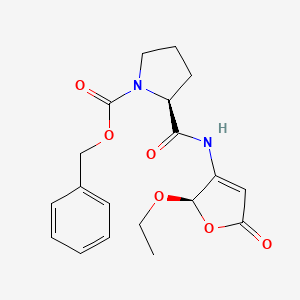
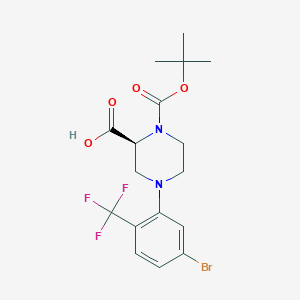
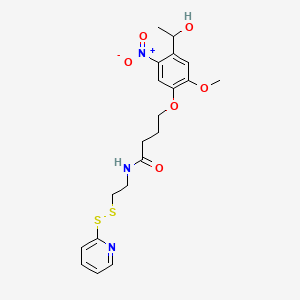
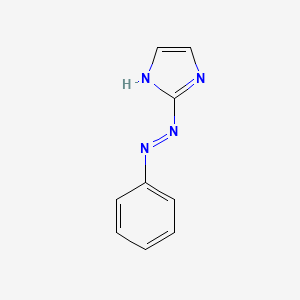

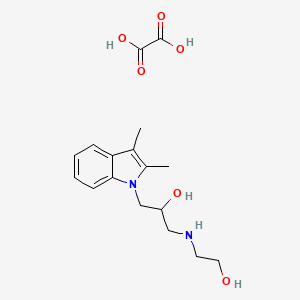
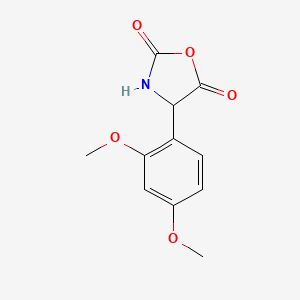
![endo-8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B13727551.png)


